(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.499. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that certain pyrimidine and pyrazole derivatives exhibit significant antitumor activities. For example, novel pyrimidiopyrazole derivatives have been synthesized and shown outstanding in vitro antitumor activity against HepG2 cell line, a human liver cancer cell line. The antitumor potential of these compounds was further supported by molecular docking studies, indicating their interactions with biological targets relevant to cancer progression (Fahim, Elshikh, & Darwish, 2019).
Antioxidant Activities
Some novel indane-amide substituted derivatives, including pyrazole and pyrimidine structures, have been synthesized and evaluated for their antioxidant activities. These compounds have shown promising results, indicating their potential use in combating oxidative stress-related conditions (Mohamed & El-Sayed, 2019).
Anti-inflammatory Activity
Heterocyclic compounds fused to a thiophene moiety, utilizing citrazinic acid as a synthon, have been developed with notable anti-inflammatory activity. Such studies underline the potential of pyrimidinone and related heterocyclic compounds in the development of new anti-inflammatory agents (Amr, Sabry, & Abdulla, 2007).
Anticancer and Anti-5-lipoxygenase Agents
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing significant potential in both arenas. Such findings suggest the importance of structural features common to these compounds in designing new therapeutic agents (Rahmouni et al., 2016).
Cytotoxicity Studies
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, with some compounds demonstrating cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential use of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
(E)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-6-7-16-13-21(30)26-23(24-16)28-19(10-14(2)27-28)25-20(29)9-8-15-11-17(31-3)22(33-5)18(12-15)32-4/h8-13H,6-7H2,1-5H3,(H,25,29)(H,24,26,30)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWJPJHXRQXLR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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